2-Azidobenzaldehyde

Overview

Description

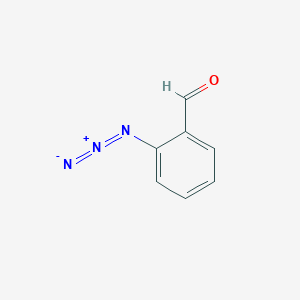

2-Azidobenzaldehyde is an organic compound with the molecular formula C7H5N3O . It has an average mass of 147.134 Da and a Monoisotopic mass of 147.043259 Da .

Synthesis Analysis

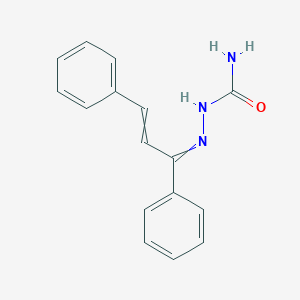

A novel and efficient protocol concerning palladium catalyzing the three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride has been developed . This method allows the rapid elaboration of quinazoline 3-oxides in a one-pot fashion .Molecular Structure Analysis

The molecular structure of 2-Azidobenzaldehyde consists of 7 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Chemical Reactions Analysis

2-Azidobenzaldehyde has been used in a [4+2] annulation for the synthesis of quinoline derivatives including fused and spiro-quinolines, quinoline-4-ols, 4-aminoquinolines, and related compounds .Physical And Chemical Properties Analysis

2-Azidobenzaldehyde has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has an ACD/LogP of 2.82 and an ACD/LogD (pH 5.5) of 2.35 . It also has a polar surface area of 29 Å 2 .Scientific Research Applications

Synthesis of Quinoline Derivatives

2-Azidobenzaldehyde is used in the synthesis of quinoline derivatives, which are important in many drug molecules and bioactive compounds . The development of synthetic methods for making quinoline derivatives continuously attracts the interest of organic and medicinal chemists . This compound is used in a [4+2] annulation process for the synthesis of various quinoline derivatives including fused and spiro-quinolines, quinoline-4-ols, 4-aminoquinolines, and related compounds .

Synthesis of 1,2,3-Triazolyl-Quinazolinones

2-Azidobenzaldehyde is used in a copper-catalyzed three-component reaction with anthranilamide and terminal alkynes to synthesize 1,2,3-triazolyl-quinazolinones . Depending on the temperature and amount of Et3N used in the reactions, 1,2,3-triazolyl-quinazolinones or 1,2,3-triazolyl-dihydroquinazolinone could be obtained .

Synthesis of Quinazoline 3-Oxides

A novel and efficient protocol has been developed concerning palladium catalyzing the three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride . This method allows the rapid elaboration of quinazoline 3-oxides in a one-pot fashion .

Mechanism of Action

Target of Action

2-Azidobenzaldehyde is primarily used in the synthesis of quinoline derivatives . Quinoline is a privileged heterocyclic ring found in many drug molecules and bioactive compounds .

Mode of Action

The compound interacts with its targets through a [4+2] annulation process . This process is used for the synthesis of various quinoline derivatives, including fused and spiro-quinolines, quinoline-4-ols, and 4-aminoquinolines .

Biochemical Pathways

The biochemical pathways involved in the action of 2-Azidobenzaldehyde are primarily related to the synthesis of quinoline derivatives . The compound undergoes a [4+2] annulation process, leading to the formation of various quinoline derivatives .

Pharmacokinetics

The compound’s role in the synthesis of quinoline derivatives suggests that its adme (absorption, distribution, metabolism, and excretion) properties may be influenced by the characteristics of these derivatives .

Result of Action

The primary result of 2-Azidobenzaldehyde’s action is the synthesis of quinoline derivatives . These derivatives have various applications in medicinal chemistry, including use in the development of drugs with anticancer, antibacterial, antifungal, antiviral, antimalarial, antioxidant, anti-inflammatory, CNS effect, cardiovascular, anticonvulsant, analgesic, and anthelmintic properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-azidobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTBGGLIHGSCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447122 | |

| Record name | 2-azidobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16714-25-3 | |

| Record name | 2-azidobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azidobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-azidobenzaldehyde?

A1: The molecular formula of 2-azidobenzaldehyde is C7H5N3O, and its molecular weight is 147.13 g/mol.

Q2: Are there any characteristic spectroscopic data available for 2-azidobenzaldehyde?

A2: While specific spectroscopic data isn't detailed within the provided research, the presence of characteristic peaks in IR spectroscopy for azide (N3) and aldehyde (CHO) functionalities is expected. NMR spectroscopy (1H and 13C) would further elucidate its structure, particularly the aromatic and aldehyde proton signals.

Q3: Is 2-azidobenzaldehyde stable under standard storage conditions?

A3: While the provided research doesn't explicitly discuss storage stability, azides, particularly those conjugated with aromatic systems, can be potentially hazardous and prone to thermal decomposition. Storage under cool, dry conditions, away from heat and light, is generally recommended for azide compounds.

Q4: Does 2-azidobenzaldehyde exhibit any inherent catalytic properties?

A4: 2-Azidobenzaldehyde itself is not typically used as a catalyst. Its value lies in its ability to participate in various reactions as a substrate, leading to the formation of new heterocyclic compounds.

Q5: What are some common reactions involving 2-azidobenzaldehyde in organic synthesis?

A5: 2-Azidobenzaldehyde is a versatile synthon for accessing various heterocycles:

- [4+2] Annulation: Reacts with dienophiles like alkynes and isocyanides to afford quinolines and related fused heterocycles. [, ]

- Staudinger/Aza-Wittig Sequence: The azide moiety undergoes Staudinger reaction with phosphines, followed by intramolecular aza-Wittig cyclization with aldehydes or ketones to yield quinolines, pyrroloquinolines, and other nitrogen-containing systems. [, , , , , ]

- Click Chemistry: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, generating triazole-linked compounds, including triazolobenzodiazepines. [, ]

- Multicomponent Reactions (MCRs): Employed in Ugi-azide, Passerini-azide, and Groebke-Blackburn-Bienaymé (GBB) reactions to construct complex molecules bearing tetrazoles, quinazolines, and benzoxazines. [, , , , , , , ]

Q6: Can you provide specific examples of reactions where 2-azidobenzaldehyde is used to synthesize biologically relevant molecules?

A6: 2-Azidobenzaldehyde serves as a key starting material for synthesizing:

- 4-Aminoquinolines: Utilized in a novel aza hetero-Diels-Alder reaction with 2H-indazole as a diene, leading to highly substituted 4-aminoquinolines, a class of compounds with known antimalarial activity. []

- Imidazo[1,2-a]pyridine-fused 1,3-benzodiazepines: Synthesized via a GBB-3CR followed by palladium-catalyzed azide-isocyanide coupling/cyclization, exhibiting promising anticancer activity against glioma cells. []

- Triazolobenzodiazepines: Accessed through a multicomponent assembly process (MCAP) involving reductive amination with propargylamines and subsequent Huisgen cycloaddition, exploring their potential as pharmacologically active compounds. []

Q7: How does modifying the structure of 2-azidobenzaldehyde, particularly at the aldehyde functionality, influence its reactivity?

A7: Modifications to the aldehyde group significantly impact the reactivity:

- Knoevenagel Condensation: The aldehyde readily undergoes condensation with active methylene compounds like malononitrile or cyanoacetamides, forming α,β-unsaturated intermediates that can participate in further cyclization reactions. [, , ]

- Baylis-Hillman Reaction: Reacts with activated alkenes in the presence of a catalyst, yielding allylic alcohols known as Baylis-Hillman adducts, which are then used to synthesize benzazepines and triazolobenzazepines. [, ]

- List-Lerner-Barbas Aldol Reaction: Condensation with ketones under chiral catalytic conditions provides enantioenriched azidophenyl alcohols, which are versatile intermediates for further transformations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)